n-(2,2-Diphenylcyclopropyl)benzamide
Description
N-(2,2-Diphenylcyclopropyl)benzamide is a benzamide derivative characterized by a cyclopropyl ring substituted with two phenyl groups at the 2,2-positions and linked to a benzamide core. This compound combines the rigidity of the cyclopropane ring with the aromatic bulk of diphenyl substituents, which may influence its conformational stability, solubility, and reactivity.
Properties
CAS No. |
4941-62-2 |
|---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,2-diphenylcyclopropyl)benzamide |
InChI |
InChI=1S/C22H19NO/c24-21(17-10-4-1-5-11-17)23-20-16-22(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24) |
InChI Key |
ZMMBJYSRTXCIDR-UHFFFAOYSA-N |
SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Other CAS No. |
4941-62-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
N-(2,2-Diphenylethyl)-4-nitrobenzamide ()
- Structure : Features a diphenylethyl group (flexible ethyl linker) instead of a cyclopropane ring, with a nitro group at the benzamide’s para position.
- Key Differences: The cyclopropyl group in the target compound imposes steric and electronic constraints absent in the ethane-linked analog.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a hydroxyl and dimethyl-substituted ethylamine group, providing an N,O-bidentate directing group.
- Key Differences: The hydroxy and methyl groups enhance hydrogen-bonding capacity and steric hindrance, contrasting with the hydrophobic diphenylcyclopropyl group.
2-Phenyl-N,N-di(propan-2-yl)benzamide ()
- Structure : Diisopropyl substituents on the benzamide nitrogen and a phenyl group at the ortho position.
- Molecular weight (281.39 g/mol) is lower than the target compound’s estimated mass (~369 g/mol), suggesting differences in pharmacokinetic profiles .
N-(2-Hydroxypropyl)benzamide ()
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| N-(2,2-Diphenylcyclopropyl)benzamide | ~369 (estimated) | Cyclopropyl, diphenyl | Low (high lipophilicity) |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | ~378 | Diphenylethyl, nitro | Moderate (polar nitro group) |
| N-(2-Hydroxypropyl)benzamide | ~179 | Hydroxypropyl | High (hydrophilic substituent) |
| 2-Phenyl-N,N-diisopropylbenzamide | 281.39 | Diisopropyl, phenyl | Low (steric bulk) |
Crystallographic and Analytical Data
- Structural characterization of analogs (e.g., ) commonly employs X-ray diffraction, NMR, and IR spectroscopy. The target compound’s rigid cyclopropane ring may result in distinct crystallographic packing compared to flexible analogs .
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